3-chloro-N-(1-phenylethyl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of metazosin involves the formation of an amide intermediate. Initially, piperazine reacts with 2-methoxypropionyl chloride to form the amide . This intermediate is then reacted with a substituted quinazoline to produce metazosin .
Industrial Production Methods
Industrial production of metazosin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Metazosin undergoes several types of chemical reactions, including:
Oxidation: Metazosin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline ring or other functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinazoline N-oxides, while reduction can yield various reduced derivatives of the quinazoline ring .
Scientific Research Applications
Metazosin has a range of scientific research applications, including:
Mechanism of Action
Metazosin exerts its effects by antagonizing alpha-1 adrenergic receptors. By blocking these receptors, metazosin prevents the binding of adrenaline and noradrenaline, leading to the relaxation of smooth muscles in blood vessels and the prostate. This results in vasodilation and a subsequent decrease in blood pressure, as well as improved urinary flow in patients with BPH .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension and BPH.
Terazosin: Similar in structure and function to metazosin, used for the same indications.
Doxazosin: Also an alpha-1 adrenergic receptor antagonist with similar therapeutic uses.
Uniqueness
Metazosin is unique in its specific binding affinity and pharmacokinetic profile, which may offer advantages in terms of efficacy and side effect profile compared to other alpha-1 adrenergic receptor antagonists .
Properties
IUPAC Name |
3-chloro-N-(1-phenylethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-11(12-6-3-2-4-7-12)16-14-9-5-8-13(15)10-14/h2-11,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAORUNDHDPHKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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